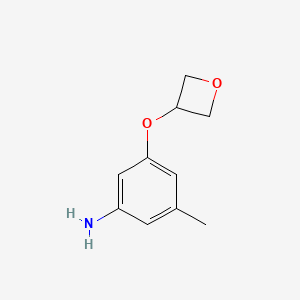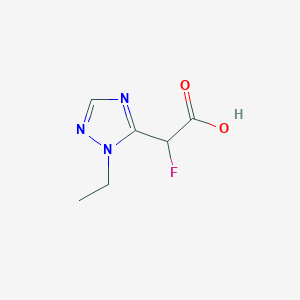
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a heterocyclic compound with the molecular formula C6H7F3N2O It is characterized by the presence of a pyrazole ring substituted with an ethyl group at position 1, a trifluoromethyl group at position 5, and a hydroxyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with trifluoroacetylacetone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-one.
Reduction: Formation of 1-Ethyl-5-(trifluoromethyl)-1H-dihydropyrazole-3-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
Comparison: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to 1-Methyl-5-(trifluoromethyl)-1H-pyrazole, the ethyl group may provide different steric and electronic effects. The presence of the hydroxyl group at position 3, as opposed to other positions, can also significantly impact its chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H7F3N2O |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
QHNIUVWBTUJMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=O)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


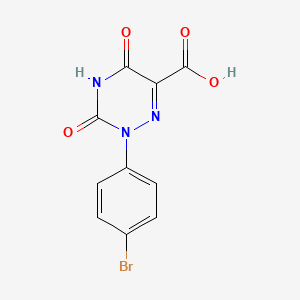


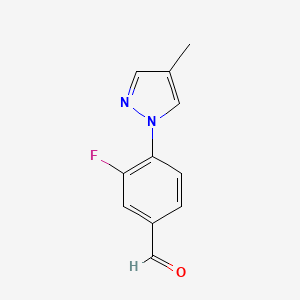
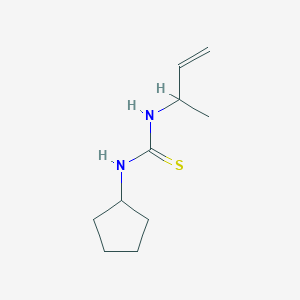


![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)
